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Compound of Interest

Compound Name: 2'5,6' 7-Tetrahydroxyflavanone
CAS No.: 80604-16-6
Cat. No.: B1583472
Get Quote
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Executive Summary & Chemical Identity[1]

2',5,6',7-Tetrahydroxyflavanone is a rare, bioactive flavanone aglycone primarily localized in
the roots of Scutellaria species. Unlike the more abundant flavones (baicalein, wogonin) found
in these plants, this compound possesses a saturated C2-C3 bond and a distinctive 2',6'-
dihydroxylation pattern on the B-ring. This specific substitution pattern confers unique
lipophilicity and binding affinities, particularly in the context of PCSK9 inhibition and anti-
thrombotic activity.

Chemical Synonyms:

5,7,2',6'-Tetrahydroxyflavanone (IUPAC numbering equivalence)

(2S)-2',5,6',7-Tetrahydroxyflavanone (Stereoisomer often found in nature)[1]

CAS Registry Number: 80604-16-6[2][3]

Molecular Formula:
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[4]15]

e Molecular Weight: 288.25 g/mol

Natural Sources and Distribution[6][7]

While ubiquitous in the Lamiaceae family, the accumulation of 2',5,6',7-tetrahydroxyflavanone
is highly specific to the root tissues of the genus Scutellaria.

Primary Source: Scutellaria baicalensis (Huang Qin)

The dried root of S. baicalensis is the most commercially viable source. The compound resides
in the lipophilic fraction of the root extract, often co-eluting with skullcapflavone Il and other
methoxylated flavones.

Secondary Sources

» Scutellaria lateriflora (American Skullcap): Found in aerial parts, though in lower
concentrations than in S. baicalensis roots.

e Oroxylum indicum (Midnight Horror): Isolated from the stem bark, where it co-occurs with
oroxylin A and chrysin.[6]

o Scutellaria platystegia: Identified in the chloroform fraction of the aerial parts.

Table 1. Comparative Abundance in Natural Matrices

. . . Primary Co-
Source Plant Tissue Extraction Fraction .
Constituents

) ] ) Chloroform (High Baicalein, Wogonin,

S. baicalensis Root (Radix) )
yield) Skullcapflavone I
S. lateriflora Aerial Parts 95% Ethanol Baicalin, Lateriflorin
O. indicum Stem Bark Ethyl Acetate/CHCI3 Oroxylin A, Chrysin
] ) 5,7,2'-trihydroxy-8,6'-

S. platystegia Aerial Parts Chloroform

dimethoxyflavone
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Extraction and Isolation Protocol

Expert Insight: The critical error in isolating this compound is relying on aqueous or highly polar
fractions (e.g., n-Butanol). 2',5,6',7-Tetrahydroxyflavanone is an aglycone with significant
lipophilicity due to the lack of glycosylation and the intramolecular hydrogen bonding between
the 5-OH and 4-keto group. It partitions almost exclusively into Chloroform (CHCIs) or
Dichloromethane (DCM).

Workflow Diagram
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Figure 1: Step-by-step fractionation workflow targeting lipophilic flavanone aglycones.
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Detailed Methodology
Step 1: Crude Extraction

e Macerate 1.0 kg of dried, ground S. baicalensis roots in 5.0 L of Methanol (MeOH) at room
temperature for 24 hours. Repeat 3 times.

o Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain a crude
methanolic extract.

Step 2: Liquid-Liquid Fractionation (The Critical Split)

e Suspend the crude extract in 1.0 L of distilled water.

o Defatting: Partition with n-Hexane (1.0 L x 3). Discard the hexane layer (contains
lipids/waxes).

o Target Extraction: Partition the aqueous residue with Chloroform (CHCI3) (1.0 L x 3).

o Note: The CHCIs layer will turn yellow/orange. This contains the target 2',5,6',7-
tetrahydroxyflavanone, along with wogonin and baicalein.[1]

» (Optional) The remaining aqueous layer can be extracted with n-Butanol to recover
glycosides (Baicalin), but the target is in the CHCls.

Step 3: Chromatography
» Stationary Phase: Silica Gel 60 (230—400 mesh).

e Mobile Phase: Gradient of Chloroform:Ethyl Acetate.[7]
o Start: 100:0 CHCIs
o Step 1: 90:10 (Elutes highly non-polar methoxy-flavones)
o Step 2: 80:20

o Step 3: 60:40 (Target compound typically elutes here)
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e TLC Monitoring: Use Silica plates developed in Toluene:Ethyl Formate:Formic Acid (5:4:1).
Visualize under UV 254/366 nm. The target appears as a dark spot (quenching) under 254
nm and may fluoresce under 366 nm depending on pH.

Step 4: Final Purification (HPLC)

For >98% purity required for bioassays:

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 um, 250 x 10 mm).

Solvent System: Acetonitrile (MeCN) : Water (H20) + 0.1% Formic Acid.

Method: Isocratic 35% MeCN or Gradient 20% — 60% MeCN over 40 mins.

Detection: UV at 280 nm (Flavanone characteristic absorption).
Identification and Characterization

To validate the isolate, compare spectral data against the following standard parameters.
1. UV-Vis Spectroscopy (MeOH):

e Band Il (Benzoyl): ~290 nm (Dominant in flavanones).

e Band I (Cinnamoyl): often a shoulder or weak peak around 330 nm.

o Shift Reagents:

o +AICls: Bathochromic shift indicates 5-OH or ortho-dihydroxyls (catechol moiety at 2',6' is
sterically hindered but may show complexation).

2. Mass Spectrometry (ESI-MS):
e Positive Mode [M+H]*: m/z 289
» Negative Mode [M-H]~: m/z 287

o Fragmentation: Loss of B-ring fragments via Retro-Diels-Alder (RDA) cleavage is
characteristic.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3. Nuclear Magnetic Resonance (NMR) - Key Signals:
¢ C-Ring (Flavanone Skeleton):
o H-2: dd (doublet of doublets) at ~5.6 ppm.
o H-3ax/eq: Two multiplets at ~2.8-3.1 ppm.
e A-Ring:
o H-6, H-8: Meta-coupled doublets (~5.9-6.0 ppm) if 5,7-OH are present.
e B-Ring (2',6'-Substitution):

o Look for symmetry if 2" and 6' are identical. H-3' and H-5" will appear equivalent, and H-4'

distinct.

o Crucial Check: The absence of the C2-C3 double bond signal (singlet at ~6.6 ppm seen in
flavones) confirms the flavanone structure.

Pharmacological Significance

Recent research highlights 2',5,6',7-tetrahydroxyflavanone as a potent modulator of lipid
metabolism and bacterial resistance.

Mechanism of Action: PCSK9 Inhibition

The compound suppresses Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA
expression.[8][9] PCSK9 normally degrades LDL receptors; by inhibiting PCSK®9, this flavanone
increases the recycling of LDLR to the cell surface, thereby lowering serum LDL-C.

eeeeeeeeeeeeeeeeeeeee

Reduced PCSKO prevents
LDLR degradation
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Figure 2: Mechanism of action for lipid-lowering activity via the SREBP-1/PCSK9 axis.
Antibacterial Activity[7][11][12]
o Target: Gram-positive bacteria (e.g., Staphylococcus aureus).[7]
e MIC: 125-250 pg/mL (Moderate activity).[7]

o Synergy: Often acts synergistically with other Scutellaria flavones to disrupt bacterial cell
membranes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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